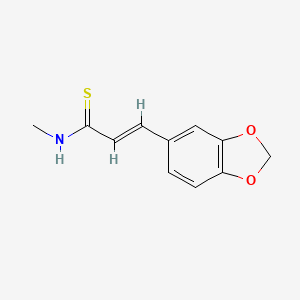

Cinnamamide, N-methyl-3,4-methylenedioxythio-

Beschreibung

Cinnamamide, N-Methyl-3,4-Methylendioxythio-: ist eine synthetische organische Verbindung, die von Zimtsäure abgeleitet ist. Sie zeichnet sich durch das Vorhandensein einer Zimmoylgruppe aus, die an einer Amidgruppe gebunden ist, wobei zusätzliche funktionelle Gruppen zu ihren einzigartigen chemischen Eigenschaften beitragen.

Eigenschaften

CAS-Nummer |

88167-11-7 |

|---|---|

Molekularformel |

C11H11NO2S |

Molekulargewicht |

221.28 g/mol |

IUPAC-Name |

(E)-3-(1,3-benzodioxol-5-yl)-N-methylprop-2-enethioamide |

InChI |

InChI=1S/C11H11NO2S/c1-12-11(15)5-3-8-2-4-9-10(6-8)14-7-13-9/h2-6H,7H2,1H3,(H,12,15)/b5-3+ |

InChI-Schlüssel |

JPAGBGJUOWRAFP-HWKANZROSA-N |

Isomerische SMILES |

CNC(=S)/C=C/C1=CC2=C(C=C1)OCO2 |

Kanonische SMILES |

CNC(=S)C=CC1=CC2=C(C=C1)OCO2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen: Cinnamamiderivate durchlaufen verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Verbindungen können oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können Cinnamamide in ihre entsprechenden Amine umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in die Cinnamamide-Struktur einführen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.

Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride werden unter basischen oder sauren Bedingungen eingesetzt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Zimtsäurederivaten führen, während die Reduktion Amine erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Cinnamamiderivate haben eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: Sie werden als Zwischenprodukte bei der Synthese verschiedener organischer Verbindungen verwendet.

Wirkmechanismus

Der Wirkmechanismus von Cinnamamiderivaten beinhaltet ihre Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Beispielsweise hemmen einige Cinnamamide-Verbindungen α-Glucosidase, ein Enzym, das am Kohlenhydratstoffwechsel beteiligt ist. Diese Hemmung wird durch die Bindung an das aktive Zentrum des Enzyms erreicht, wodurch der Zugang des Substrats und die anschließende enzymatische Aktivität verhindert werden. Darüber hinaus können Cinnamamiderivate mit anderen Enzymen und Rezeptoren interagieren, was zu ihren vielfältigen biologischen Wirkungen beiträgt.

Analyse Chemischer Reaktionen

Types of Reactions: Cinnamamide derivatives undergo various chemical reactions, including:

Oxidation: These compounds can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert cinnamamides to their corresponding amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the cinnamamide structure.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cinnamic acid derivatives, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

Cinnamamide derivatives have a wide range of scientific research applications:

Chemistry: They are used as intermediates in the synthesis of various organic compounds.

Wirkmechanismus

The mechanism of action of cinnamamide derivatives involves their interaction with specific molecular targets and pathways. For instance, some cinnamamide compounds inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition is achieved through binding to the enzyme’s active site, preventing substrate access and subsequent enzymatic activity . Additionally, cinnamamide derivatives may interact with other enzymes and receptors, contributing to their diverse biological effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Zimtsäure: Die Stammverbindung, aus der Cinnamamiderivate synthetisiert werden.

Zimtsäureester: Ester der Zimtsäure mit verschiedenen Alkoholen.

Zimtalkohol: Ein Alkoholderivat der Zimtsäure.

Vergleich: Cinnamamiderivate sind aufgrund des Vorhandenseins der Amidfunktion einzigartig, die im Vergleich zu Zimtsäure und ihren Estern unterschiedliche chemische und biologische Eigenschaften verleiht. Die Amidgruppe erhöht die Stabilität der Verbindung und ermöglicht vielfältige chemische Modifikationen, wodurch Cinnamamiderivate in der medizinischen Chemie vielseitiger werden .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.